![molecular formula C17H18N2O5S B2433608 N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine CAS No. 40280-01-1](/img/structure/B2433608.png)
N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine
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Overview
Description
“N-{4-[(acetylamino)sulfonyl]phenyl}acetamide”, also known as “N-Acetyl-4,4’-diaminodiphenylsulfone” or “Acetyldapsone”, is a chemical compound with the formula C10H12N2O4S . Its molecular weight is 256.282 .
Molecular Structure Analysis
The molecular structure of “N-{4-[(acetylamino)sulfonyl]phenyl}acetamide” consists of a central carbon atom bonded to an acetyl group (CH3CO), a phenyl group (C6H5), and a sulfonyl group (SO2) that is further bonded to another phenyl group .Scientific Research Applications
- N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine has been investigated for its antimicrobial properties. In a study by Apostol et al., novel derivatives containing this compound were synthesized and tested against bacterial and fungal strains . These derivatives exhibited promising antimicrobial activity, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections.
- Toxicity assessment is crucial during drug development. In silico studies have been conducted to evaluate the potential toxicity of N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine derivatives. These computational analyses provide insights into safety profiles, aiding in the selection of safer drug candidates .
Antimicrobial Activity
Alternative Toxicity Testing
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the androgen receptor.
Mode of Action
The compound works by binding to and activating its target, which is a protein that plays a key role in regulating gene expression in the body. This activation leads to changes in gene expression that can result in a variety of effects.
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors could include the pH of the environment, the presence of other compounds, and the temperature
properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)18-14-7-9-15(10-8-14)25(23,24)19-16(17(21)22)11-13-5-3-2-4-6-13/h2-10,16,19H,11H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRYNDBSABMBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine |
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